molecular formula C9H10ClNO B13606516 2-(p-Chlorbenzoyl)-ethylamin

2-(p-Chlorbenzoyl)-ethylamin

Cat. No.: B13606516
M. Wt: 183.63 g/mol
InChI Key: UPMSXYUQAGTNJD-UHFFFAOYSA-N
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Description

2-(p-Chlorbenzoyl)-ethylamin is an organic compound characterized by the presence of a p-chlorobenzoyl group attached to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorbenzoyl)-ethylamin typically involves the reaction of p-chlorobenzoyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorbenzoyl)-ethylamin can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the p-chlorobenzoyl group to a p-chlorobenzyl group.

    Substitution: The chlorine atom in the p-chlorobenzoyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    p-Chlorobenzoic acid or p-chlorobenzamide. p-Chlorobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(p-Chlorbenzoyl)-ethylamin has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(p-Chlorbenzoyl)-ethylamin involves its interaction with specific molecular targets, such as enzymes or receptors. The p-chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ethylamine moiety can also interact with amino acid residues in the active site, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    p-Chlorobenzylamine: Similar structure but lacks the carbonyl group.

    p-Chlorobenzamide: Contains a carbonyl group but lacks the ethylamine moiety.

    p-Chlorobenzoic acid: Contains a carboxyl group instead of an amide or amine group.

Uniqueness

2-(p-Chlorbenzoyl)-ethylamin is unique due to the presence of both the p-chlorobenzoyl and ethylamine groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-amino-1-(4-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6,11H2

InChI Key

UPMSXYUQAGTNJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCN)Cl

Origin of Product

United States

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